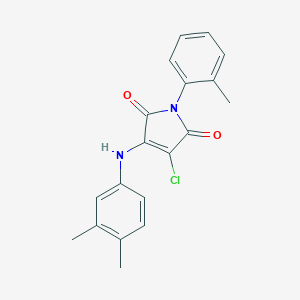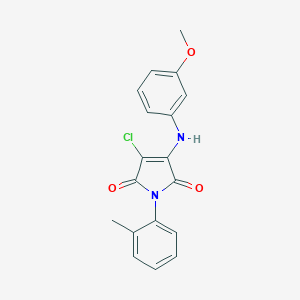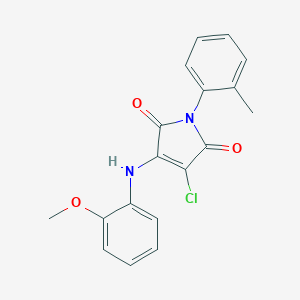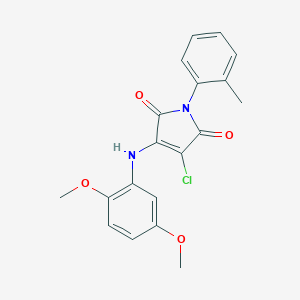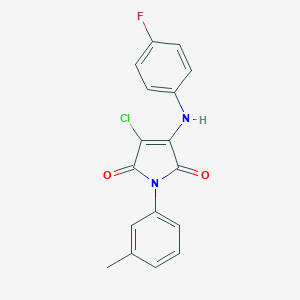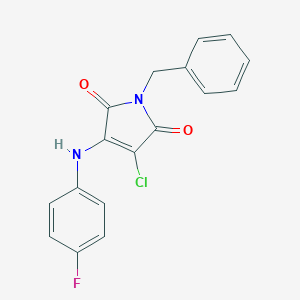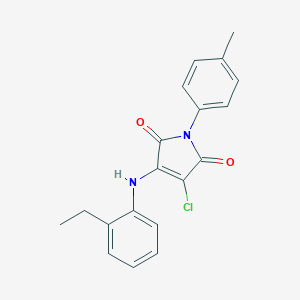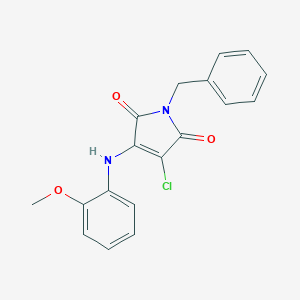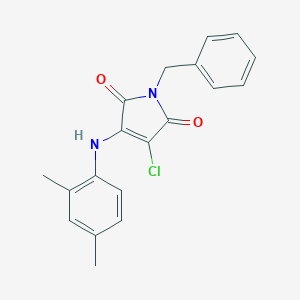![molecular formula C19H25N5O B380295 2-(4-BENZYLPIPERAZIN-1-YL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380295.png)
2-(4-BENZYLPIPERAZIN-1-YL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a pyrrole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-benzylpiperazine with acetohydrazide, followed by the introduction of the pyrrole moiety through a subsequent reaction with 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or pyrrole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds. Substitution reactions can result in a wide range of products with different functional groups replacing the original substituents.
科学研究应用
2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a potential drug candidate.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and advanced composites.
作用机制
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2-(4-methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the benzyl and pyrrole moieties, resulting in different chemical properties and applications.
2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol:
Uniqueness
The uniqueness of 2-(4-benzyl-1-piperazinyl)-N’-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide lies in its combination of structural features, which confer a wide range of chemical reactivity and potential biological activities. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C19H25N5O |
|---|---|
分子量 |
339.4g/mol |
IUPAC 名称 |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H25N5O/c1-22-9-5-8-18(22)14-20-21-19(25)16-24-12-10-23(11-13-24)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,21,25)/b20-14- |
InChI 键 |
DSBNIFRPIHGSRD-ZHZULCJRSA-N |
手性 SMILES |
CN1C=CC=C1/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
SMILES |
CN1C=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
规范 SMILES |
CN1C=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


